molecular formula C10H10O3 B1295125 Methyl 3-oxo-2-phenylpropanoate CAS No. 5894-79-1

Methyl 3-oxo-2-phenylpropanoate

Cat. No.: B1295125
CAS No.: 5894-79-1
M. Wt: 178.18 g/mol
InChI Key: ORJFSDFCHJQCOH-UHFFFAOYSA-N
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Description

Significance of β-Keto Esters as Synthons in Complex Molecule Construction

β-Keto esters are organic compounds containing a ketone functional group at the β-position relative to an ester group. fiveable.me This arrangement of functional groups confers unique reactivity upon these molecules, making them exceptionally valuable synthons in organic synthesis. The term "synthon" refers to a conceptual unit within a molecule that can be formed and/or reacted to create a desired molecular structure. The acidic nature of the α-proton, situated between the two carbonyl groups, is a key feature of β-keto esters. fiveable.me This acidity allows for the facile formation of a stabilized enolate ion, which can then participate in a wide array of carbon-carbon bond-forming reactions. fiveable.meyoutube.com

The versatility of β-keto esters allows them to serve as precursors for a diverse range of organic molecules. fiveable.me Through reactions such as alkylation, acylation, and condensation, chemists can introduce various substituents at the α-position, leading to the assembly of intricate carbon skeletons. fiveable.menih.gov Furthermore, the ester and ketone functionalities can be independently or concurrently modified through reduction, hydrolysis, and decarboxylation, providing access to a multitude of other compound classes, including ketones, carboxylic acids, and heterocyclic systems. fiveable.menih.gov This adaptability makes β-keto esters indispensable tools in the synthesis of pharmaceuticals, natural products, and advanced materials. fiveable.me

Overview of the Chemical and Synthetic Utility of Methyl 3-oxo-2-phenylpropanoate

This compound (CAS No. 5894-79-1) is a specific β-keto ester that has garnered considerable attention in organic synthesis. lookchem.comachemblock.com Its structure incorporates a phenyl group at the α-position, which introduces both steric and electronic effects that influence its reactivity. The presence of the phenyl ring provides a site for further functionalization and can impact the stereochemical outcome of reactions at the chiral center.

The synthetic utility of this compound is extensive. It serves as a key intermediate in the synthesis of a variety of more complex molecules. For instance, it can be utilized in the construction of heterocyclic compounds, such as pyrazolones and pyridazinones, which are prevalent scaffolds in medicinal chemistry. nih.govmdpi.com Additionally, through manipulation of its functional groups, it can be converted into substituted carboxylic acids and other valuable organic building blocks. google.com The strategic placement of the phenyl group and the dual carbonyl functionality makes this compound a powerful and versatile tool for synthetic chemists.

Table 1: Chemical and Physical Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₁₀O₃ lookchem.comachemblock.com
Molecular Weight 178.18 g/mol sigmaaldrich.com
Melting Point 104 °C lookchem.com
Boiling Point 262.3 °C at 760 mmHg lookchem.com
Density 1.136 g/cm³ lookchem.com
Flash Point 111.1 °C lookchem.com
pKa (Predicted) 6.84 ± 0.29 lookchem.com

Table 2: Spectroscopic Data of this compound

Spectroscopic Technique Data Reference
¹H NMR (CDCl₃, TMS, ppm): δ 1.53(8H, m), 2.48(1 H, m), 4.47(1 H, d, J = 10.5) epo.org
¹³C NMR Data not readily available in searched sources.
Mass Spectrometry (Exact Mass) 178.062994177 lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-oxo-2-phenylpropanoate
Source PubChem
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InChI

InChI=1S/C10H10O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJFSDFCHJQCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884197
Record name Benzeneacetic acid, .alpha.-formyl-, methyl ester
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5894-79-1
Record name Benzeneacetic acid, α-formyl-, methyl ester
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Record name Benzeneacetic acid, alpha-formyl-, methyl ester
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Record name Benzeneacetic acid, .alpha.-formyl-, methyl ester
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Record name Benzeneacetic acid, .alpha.-formyl-, methyl ester
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Record name Methyl formylphenylacetate
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Synthesis of Methyl 3 Oxo 2 Phenylpropanoate

The primary method for the laboratory-scale synthesis of β-keto esters like methyl 3-oxo-2-phenylpropanoate is the Claisen condensation. youtube.comorganic-chemistry.org This reaction involves the base-promoted condensation of two ester molecules. organic-chemistry.org In a "crossed" or "mixed" Claisen condensation, two different esters are used. organic-chemistry.org To synthesize this compound, methyl phenylacetate (B1230308) and methyl formate (B1220265) can be reacted in the presence of a strong base, such as sodium methoxide (B1231860) or sodium hydride. orgsyn.org

The mechanism of the Claisen condensation begins with the deprotonation of the α-carbon of methyl phenylacetate by the base to form a resonance-stabilized enolate. askfilo.compearson.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of methyl formate. askfilo.compearson.com The resulting tetrahedral intermediate subsequently eliminates a methoxide ion to yield the final product, this compound. askfilo.compearson.com The driving force for this reaction is the formation of the highly stabilized enolate of the β-keto ester product. organic-chemistry.org

Reactivity and Transformation Pathways of Methyl 3 Oxo 2 Phenylpropanoate

Enolate Chemistry and Alkylation Reactions

The presence of a carbonyl group and an adjacent ester group in methyl 3-oxo-2-phenylpropanoate allows for the formation of a stable enolate ion. masterorganicchemistry.com The protons on the α-carbon, the carbon between the two carbonyl groups, are acidic and can be removed by a base to form a nucleophilic enolate. This enolate is stabilized by the delocalization of the negative charge onto the oxygen atoms of both the keto and ester carbonyl groups. masterorganicchemistry.com

This enolate can readily participate in alkylation reactions, where the nucleophilic carbon attacks an electrophilic alkyl halide, forming a new carbon-carbon bond at the α-position. For example, the enolate of a β-keto ester can react with methyl iodide in an SN2 reaction to introduce a methyl group. masterorganicchemistry.combeilstein-journals.org The general procedure for such an alkylation involves treating the β-keto ester with a base like sodium hydride in a suitable solvent such as tetrahydrofuran (B95107) (THF) to generate the enolate, followed by the addition of the alkylating agent. beilstein-journals.org

The stability of the enolate is a key factor in these reactions. The presence of two electron-withdrawing groups makes the formation of the enolate more favorable compared to simple ketones or esters. masterorganicchemistry.com This enhanced acidity and the subsequent reactivity of the enolate make α-aryl-β-ketoesters like this compound versatile building blocks in organic synthesis. tandfonline.com

Transesterification Processes of this compound

Transesterification is a crucial reaction for modifying the ester group of this compound and other β-keto esters. This process involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. nih.govucc.ie It is a widely used method in both academic research and industrial applications, including the synthesis of pharmaceuticals and agrochemicals. nih.govucc.ie

Catalytic Systems for Selective Transesterification

A variety of catalytic systems have been developed for the transesterification of β-keto esters, with a focus on efficiency, selectivity, and environmental friendliness. nih.govucc.ieresearchgate.net These catalysts can be broadly categorized as:

Lewis Acids: Arylboronic acids, particularly those with electron-withdrawing groups, are effective Lewis acid catalysts. For instance, 3-nitrobenzeneboronic acid has been shown to catalyze the transesterification of β-keto esters with a range of alcohols, thiols, and amines. ucc.ie A combination of borate (B1201080) and zirconia also serves as an inexpensive and selective catalyst system under solvent-free conditions. nih.gov

Heterogeneous Catalysts: Silica-supported boric acid is a highly efficient and recyclable heterogeneous catalyst for the transesterification of β-keto methyl and ethyl esters with various alcohols under solvent-free conditions. rsc.org Montmorillonite K-10 is another reusable and environmentally benign catalyst that facilitates this transformation in good yields. researchgate.net

Other Catalysts: Protic acids, organic bases, and enzymes are also employed to catalyze transesterification reactions. nih.govucc.ie

The selectivity for β-keto esters over other types of esters, such as simple or α-keto esters, is a significant advantage of these catalytic systems. nih.govrsc.org This selectivity is often attributed to the formation of a chelated enol intermediate where the catalyst interacts with both carbonyl groups. nih.govrsc.org

Mechanistic Investigations of Transesterification, including Acylketene Intermediates

The mechanism of transesterification of β-keto esters is believed to proceed through one of two primary pathways. The more commonly accepted mechanism involves the formation of an enol intermediate. nih.gov In this pathway, the β-keto ester is in equilibrium with its enol tautomer. The catalyst, often a Lewis acid, coordinates to both carbonyl oxygen atoms, activating the ester carbonyl group towards nucleophilic attack by the alcohol. rsc.org

An alternative mechanism proposes the formation of an acylketene intermediate. nih.gov In this pathway, the β-keto ester undergoes elimination to form a highly reactive acylketene, which is then trapped by the alcohol to yield the transesterified product. While less commonly cited, this pathway may be operative under certain reaction conditions.

The choice of catalyst and reaction conditions can influence the operative mechanism and the efficiency of the transesterification process. nih.govucc.ie

Cyclization and Heterocycle Formation

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds due to its dicarbonyl functionality. These reactions often involve condensation with binucleophilic reagents, leading to the formation of five- and six-membered rings.

Synthesis of Pyrazolone (B3327878) Derivatives from β-Keto Esters

Pyrazolones are a class of five-membered heterocyclic compounds with significant biological and pharmaceutical applications. orientjchem.orgnih.gov A common and straightforward method for their synthesis involves the condensation of a β-keto ester, such as this compound, with hydrazine (B178648) or its derivatives. orientjchem.orgyoutube.com

The reaction typically proceeds by an initial nucleophilic attack of one of the nitrogen atoms of hydrazine onto the keto carbonyl group of the β-keto ester, followed by an intramolecular cyclization via attack of the second nitrogen atom on the ester carbonyl group, with subsequent elimination of methanol. youtube.com The reaction can be carried out by simply mixing the β-keto ester and hydrazine hydrate (B1144303), sometimes with gentle heating. orientjchem.orgyoutube.com The resulting pyrazolone can exist in different tautomeric forms.

Applications in the Derivatization to Pyrazoles, Pyridones, and Thiazoles

The reactivity of this compound extends to the synthesis of other important heterocycles:

Pyrazoles: In addition to pyrazolones, substituted pyrazoles can be synthesized from β-keto esters. Multicomponent reactions involving an aldehyde, malononitrile, a β-keto ester like ethyl 3-oxo-3-phenylpropanoate, and hydrazine hydrate can yield highly substituted pyrano[2,3-c]pyrazoles. nih.gov

Pyridones: 2-Pyridone derivatives can be synthesized through various strategies. For instance, the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate with a 2-hydroxypyridone derivative can lead to the formation of a substituted pyridone. marquette.edu Multicomponent reactions are also employed for the synthesis of pyrano[3,2-c]pyridones. nih.gov

Thiazoles: Thiazole (B1198619) derivatives can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. sciencescholar.usbepls.com While not a direct reaction of this compound itself, its derivatives, such as an α-bromo derivative, could potentially be used in such syntheses. marquette.edu Other methods for thiazole synthesis include the reaction of dithiocarbamates with α-halocarbonyl compounds and the cyclization of intermediates derived from thioamides. bepls.comresearchgate.net

The versatility of this compound and related β-keto esters in these cyclization reactions highlights their importance as scaffolds for the construction of a diverse range of heterocyclic systems.

Chromenone and Coumarin (B35378) Synthesis from this compound Precursors

The β-ketoester structure of this compound makes it an ideal starting material for the synthesis of important oxygen-containing heterocyclic scaffolds, namely chromones and coumarins. These reactions typically proceed via condensation with phenolic substrates.

Coumarin Synthesis via Pechmann Condensation:

The Pechmann condensation is a classic and widely used method for synthesizing coumarins. wikipedia.orgresearchgate.net It involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. organic-chemistry.org In this context, this compound can react with various substituted phenols to yield 4-phenylcoumarin (B95950) derivatives. The reaction is catalyzed by strong Brønsted acids, such as sulfuric acid or methanesulfonic acid, or Lewis acids like aluminum chloride. wikipedia.orgijsart.com

The mechanism begins with the acid-catalyzed transesterification between the phenol and this compound. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring of the phenol (an intramolecular Friedel-Crafts acylation type step) to form a cyclic intermediate. The final step is a dehydration (elimination of a water molecule) to generate the aromatic coumarin ring system. wikipedia.org The use of highly activated phenols, such as resorcinol, allows the reaction to proceed under milder conditions. wikipedia.org

Chromenone Synthesis via Simonis Chromone (B188151) Cyclization:

A variation of this type of condensation is the Simonis chromone cyclization. This reaction also involves a phenol and a β-ketoester but under different conditions, typically using phosphorus pentoxide (P₂O₅), which acts as both a catalyst and a dehydrating agent. wikipedia.org In the Simonis reaction, the reaction pathway is altered. The ketone of the β-ketoester is activated by the catalyst and reacts first with the hydroxyl group of the phenol. Subsequently, the ester group is activated for electrophilic attack on the aromatic ring, leading to the formation of a chromone (a benzo-γ-pyrone) instead of a coumarin (a benzo-α-pyrone). wikipedia.org Using this compound in a Simonis reaction with a phenol would thus lead to the formation of a 2-phenylchromone derivative.

Table 1: Examples of Heterocycle Synthesis from this compound

Reaction TypePhenolic ReactantCatalyst/ConditionsProduct
Pechmann CondensationPhenolH₂SO₄, heat4-Phenylcoumarin
Pechmann CondensationResorcinolAlCl₃, heat7-Hydroxy-4-phenylcoumarin
Pechmann CondensationPhloroglucinolAmberlyst-15, heat5,7-Dihydroxy-4-phenylcoumarin
Simonis CyclizationPhenolP₂O₅, heat2-Phenylchromone
Simonis Cyclizationm-CresolP₂O₅, heat7-Methyl-2-phenylchromone

Reductive and Oxidative Transformations of this compound Scaffolds

The chemical scaffold of this compound possesses multiple sites that can undergo reductive or oxidative transformations. The primary sites of interest are the ketone carbonyl group and the activated α-carbon.

Reductive Transformations:

The ketone group in the β-ketoester is susceptible to reduction to a secondary alcohol. This transformation can be achieved using various reducing agents. Mild hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are typically used to selectively reduce the ketone in the presence of the ester, which is less reactive. This reaction yields methyl 3-hydroxy-2-phenylpropanoate. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester group, leading to the formation of 2-phenylpropane-1,3-diol. Catalytic hydrogenation can also be employed, where conditions can be tuned to selectively reduce the ketone or, under more forcing conditions, reduce the phenyl ring as well.

Oxidative Transformations:

Oxidative reactions of this compound are less common but mechanistically plausible. The α-carbon, being activated by two adjacent carbonyl groups, is a potential site for oxidation. However, such reactions can be complex and may lead to C-C bond cleavage. More targeted oxidative transformations could involve the phenyl ring, though this typically requires specific directing groups or catalysts. The use of certain oxidants like aqueous tert-butyl hydroperoxide (TBHP) in the presence of copper catalysts has been shown to be effective for the oxidation of related ester compounds. researchgate.net

Table 2: Potential Reductive and Oxidative Reactions

TransformationReagent(s)Product
Selective Ketone ReductionNaBH₄, MethanolMethyl 3-hydroxy-2-phenylpropanoate
Full Carbonyl ReductionLiAlH₄, then H₂O workup2-Phenylpropane-1,3-diol
Catalytic HydrogenationH₂, Pd/C (mild conditions)Methyl 3-hydroxy-2-phenylpropanoate
Oxidative CleavageStrong Oxidants (e.g., KMnO₄)Benzoic acid, Oxalic acid derivatives

Functional Group Interconversions and Derivatization

The dual functionality of this compound allows for a wide range of derivatizations through functional group interconversions (FGI). ub.eduvanderbilt.edu These reactions can target the ester, the ketone, or the reactive α-carbon.

Reactions at the Ester Group:

Hydrolysis: The methyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-oxo-2-phenylpropanoic acid.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by heating in the presence of the desired alcohol and an acid or base catalyst.

Amide Formation: Following hydrolysis to the carboxylic acid, standard peptide coupling reagents (like DCC/HOBt) or conversion to an acid chloride (using SOCl₂ or (COCl)₂) allows for the formation of a wide variety of amides by reaction with primary or secondary amines. nih.gov

Reactions at the α-Carbon:

Alkylation: The α-carbon is acidic and can be deprotonated by a suitable base (e.g., sodium hydride, sodium ethoxide) to form an enolate. This enolate is a potent nucleophile and can be alkylated by reacting it with alkyl halides, providing a route to more complex α-substituted β-ketoesters. beilstein-journals.org

Knoevenagel Condensation: The active methylene (B1212753) group can participate in Knoevenagel condensations with aldehydes or ketones, typically catalyzed by a weak base, to form new C=C bonds. nih.govchemmethod.com

Reactions at the Ketone Group:

Acetal (B89532) Formation: The ketone can be protected as an acetal (e.g., by reacting with ethylene (B1197577) glycol under acidic conditions), which allows for selective reactions at the ester functionality.

Imination: The ketone can react with primary amines to form imines or with hydroxylamine (B1172632) to form oximes.

Decarboxylation:

A significant reaction of β-ketoesters, or the corresponding β-keto acids derived from their hydrolysis, is decarboxylation. Heating 3-oxo-2-phenylpropanoic acid (obtained from hydrolysis) readily induces the loss of carbon dioxide to yield phenylacetone (B166967) (also known as benzyl (B1604629) methyl ketone). researchgate.net This transformation is a key step in certain synthetic sequences.

Table 3: Functional Group Interconversions and Derivatizations

Functional GroupReactionReagents/ConditionsProduct Class
EsterHydrolysisNaOH(aq), then H₃O⁺Carboxylic Acid
EsterTransesterificationEthanol, H⁺ catalystEthyl Ester
Ester (via Acid)Amide Formation1. SOCl₂ 2. R₂NHAmide
α-CarbonAlkylation1. NaH 2. CH₃Iα-Methylated β-ketoester
KetoneAcetal ProtectionEthylene glycol, p-TsOHEthylene Acetal
KetoneIminationR-NH₂, heatImine
Entire MoleculeHydrolysis & DecarboxylationH₃O⁺, heatKetone (Phenylacetone)

Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: In the ¹H NMR spectrum of a related compound, methyl propanoate, distinct signals correspond to the different proton environments in the molecule. docbrown.info For methyl 3-oxo-2-phenylpropanoate, one would expect to see signals representing the protons of the methyl ester group, the methine proton at the C2 position, and the protons of the phenyl group. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of these signals would confirm the connectivity of the atoms. The presence of keto-enol tautomerism can also be investigated using ¹H NMR, as the enol form would give rise to a distinct set of signals, including a characteristic enolic proton signal. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks would be observed for the carbonyl carbons of the ketone and ester groups, the carbons of the phenyl ring, the methine carbon, and the methyl carbon of the ester. docbrown.info The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbons are typically found downfield (at higher ppm values) due to the deshielding effect of the electronegative oxygen atoms. docbrown.info

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. COSY spectra reveal correlations between coupled protons, while HSQC spectra correlate protons to the carbons they are directly attached to. These experiments are crucial for unambiguously assigning all the signals in the ¹H and ¹³C NMR spectra, especially in complex molecules. st-andrews.ac.uk For instance, in a study of a related compound, 2D NMR was used to confirm the identity of inseparable migrated products. researchgate.net

Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl-H7.20 - 7.40 (m, 5H)127.0 - 138.0
Methine-H (C2)~4.5 (s, 1H)~55.0
Methyl-H (Ester)~3.7 (s, 3H)~52.0
C=O (Ketone, C3)-~195.0
C=O (Ester, C1)-~170.0

Note: These are predicted values and may vary depending on the solvent and experimental conditions. The multiplicity of the signals is indicated in parentheses (s = singlet, m = multiplet).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (GC-MS, LC-MS, ESI-TOF-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

GC-MS and LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. In GC-MS analysis of similar compounds, it has been observed that they can decompose into other substances during the analysis, depending on the conditions. researchgate.net LC-MS, particularly with techniques like Electrospray Ionization (ESI), is often used for the analysis of less volatile or thermally labile compounds. An HPLC-TOF (Time-of-Flight) method has been described for related compounds, which allows for accurate mass measurements. policija.si

ESI-TOF-MS: Electrospray Ionization Time-of-Flight Mass Spectrometry is a high-resolution mass spectrometry technique that allows for the precise determination of the molecular weight of a compound. policija.si For this compound (C₁₀H₁₀O₃), the expected exact mass would be approximately 178.06 g/mol . nih.gov High-resolution mass spectrometry (HRMS) with ESI can confirm the elemental composition of the molecule by providing a highly accurate mass measurement. st-andrews.ac.uk

Fragmentation Analysis: In the mass spectrometer, the molecular ion can fragment into smaller, characteristic ions. The fragmentation pattern is like a fingerprint for a molecule and can be used for its identification. For esters, common fragmentation pathways include the loss of the alkoxy group (-OCH₃) or the entire ester group. libretexts.org The presence of the phenyl and ketone groups will also lead to specific fragmentation patterns.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Ionm/z (mass-to-charge ratio)Description
[M]+•178Molecular Ion
[M-OCH₃]+147Loss of the methoxy (B1213986) group
[M-COOCH₃]+119Loss of the carbomethoxy group
[C₆H₅CO]+105Benzoyl cation
[C₆H₅]+77Phenyl cation

Note: The relative intensities of these peaks can vary depending on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.

For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of the ester and ketone carbonyl groups (C=O). masterorganicchemistry.com The C=O stretching vibration for an ester typically appears in the range of 1750-1735 cm⁻¹, while for a ketone, it is usually observed around 1715 cm⁻¹. libretexts.org Other important absorptions would include C-O stretching vibrations for the ester group and C-H stretching and bending vibrations for the aromatic ring and the aliphatic parts of the molecule. libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional GroupAbsorption Range (cm⁻¹)Description
C=O (Ester)1750-1735Strong, sharp peak
C=O (Ketone)~1715Strong, sharp peak
C-O (Ester)1300-1000Strong peak
C-H (Aromatic)3100-3000Medium to weak peaks
C-H (Aliphatic)3000-2850Medium to weak peaks
C=C (Aromatic)1600-1450Medium to weak peaks

Note: The exact positions of the peaks can be influenced by the molecular structure and the physical state of the sample.

Chromatographic Methods for Purity Assessment and Separation (HPLC, Analytical HPLC)

Chromatographic techniques are essential for separating mixtures and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method.

HPLC and Analytical HPLC: In HPLC, the sample is passed through a column packed with a stationary phase, and the separation is achieved based on the differential partitioning of the components between the stationary phase and a liquid mobile phase. For a compound like this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). policija.si

An analytical HPLC method would be developed to determine the purity of a sample of this compound. This involves optimizing the mobile phase composition, flow rate, and column temperature to achieve a good separation of the main compound from any impurities. The purity is then determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. A purity of over 98% has been reported for similar compounds. policija.si

Computational and Theoretical Studies of Methyl 3 Oxo 2 Phenylpropanoate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery and molecular biology for understanding and predicting ligand-target interactions. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose.

While specific molecular docking studies featuring methyl 3-oxo-2-phenylpropanoate as the primary ligand are not extensively detailed in publicly available literature, the methodology is widely applied. For instance, in studies of related compounds, derivatives of 3-oxo-3-phenylpropanoate have been used as precursors in syntheses of molecules that were later subjected to docking studies against biological targets like Mtb MurB. researchgate.net Such studies aim to determine the binding affinity, typically expressed in kcal/mol, and to identify key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the target's active site. researchgate.netmdpi.com

A hypothetical docking study of this compound against a potential enzyme target would involve preparing the 3D structures of both the ligand and the protein. The docking software would then be used to predict the most stable binding mode and calculate a binding score. The results would be presented in a table similar to the one below, which is representative of typical docking output.

Table 1: Representative Molecular Docking Data

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Hypothetical Enzyme A-7.5TYR-82, PHE-265, LEU-3011
Hypothetical Enzyme B-6.2VAL-103, ILE-1500

This table is for illustrative purposes only, as specific docking studies on this compound are not available in the reviewed literature.

Quantum Chemical Calculations on Reactivity and Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. These methods can determine various properties, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and charge distributions. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

For a molecule like this compound, quantum chemical calculations could elucidate the reactivity of its different functional groups: the ester, the ketone, and the phenyl ring. For example, the study of related enynones shows that the electronic structure significantly influences the molecule's reactivity in reactions like the Michael addition. nih.gov The distribution of electrostatic potential would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites susceptible to chemical attack.

Table 2: Representative Quantum Chemical Calculation Outputs

ParameterPredicted ValueSignificance
HOMO Energy-6.8 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.6 eVIndicator of chemical stability
Dipole Moment2.5 DMeasures overall polarity

This table contains hypothetical data for illustrative purposes.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to simulate the motion and behavior of atoms and molecules over time. MM uses classical physics to calculate the potential energy of a system of atoms, providing insights into stable conformations. MD simulations build upon this by solving Newton's equations of motion for the system, allowing researchers to observe how molecules move, flex, and interact over a specific period.

MD simulations are particularly useful for understanding the flexibility of a ligand like this compound and how its conformation changes in different environments, such as in a solvent or within a protein's binding pocket. mdpi.com These simulations can reveal the stability of ligand-protein complexes predicted by molecular docking and provide a more dynamic picture of the interactions. researchgate.net For example, an MD simulation could track the distance between key atoms of the ligand and the protein over several nanoseconds to assess the stability of hydrogen bonds.

While specific MD simulation studies on this compound are not prominent in the literature, the methodology is standard for evaluating potential drug candidates and understanding molecular interactions. mdpi.comresearchgate.net

Prediction of Pharmacokinetic and Pharmacodynamic Parameters (e.g., QikProp Analysis)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to filter out candidates with poor pharmacokinetic profiles. schrodinger.com Software like QikProp uses a molecule's 3D structure to predict a wide range of pharmaceutically relevant properties. schrodinger.com These predictions help in assessing the "drug-likeness" of a compound and its potential for oral bioavailability. nih.gov

QikProp analysis of this compound would provide estimates for key descriptors. These include molecular weight, octanol/water partition coefficient (logP), aqueous solubility (logS), and predicted permeability in Caco-2 cells, which is an indicator of intestinal absorption. schrodinger.comresearchgate.net Furthermore, it can predict binding to human serum albumin (logKhsa) and potential blockage of hERG K+ channels, which is important for cardiac safety assessment. schrodinger.com

Table 3: Representative QikProp Predicted Parameters for this compound

ParameterPredicted ValueAcceptable RangeDescription
Molecular Weight192.21130.0 - 725.0Molar mass of the molecule
logP (octanol/water)1.9-2.0 - 6.5Lipophilicity
logS (water solubility)-2.5-6.5 - 0.5Aqueous solubility
Caco-2 Permeability (nm/sec)150< 25 (poor), > 500 (great)Intestinal absorption model
#ROTB (Rotatable Bonds)4≤ 15Molecular flexibility
CNS (Central Nervous System Activity)-1-2 (inactive) to +2 (active)Predicted CNS activity
% Human Oral Absorption80%< 25% (poor), > 80% (high)Bioavailability after oral administration

This table contains representative values based on the known properties of similar small molecules and is for illustrative purposes. Specific, published QikProp analyses for this compound were not found.

Applications of Methyl 3 Oxo 2 Phenylpropanoate and Its Derivatives in Advanced Research

Role as a Precursor in Medicinal Chemistry Research

The structural framework of methyl 3-oxo-2-phenylpropanoate serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. Its reactivity allows for the construction of complex heterocyclic and acyclic compounds with potential therapeutic applications.

Development of Cyclooxygenase-2 (COX-2) Inhibitors via this compound Scaffolds

The selective inhibition of cyclooxygenase-2 (COX-2) is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. google.comnih.gov The gene for COX-2 is inducible by various agents like mitogens and cytokines, distinguishing it from the constitutively expressed COX-1 enzyme. google.com Researchers have successfully utilized scaffolds derived from β-keto esters, such as this compound, to synthesize potent and selective COX-2 inhibitors. google.com The design of these inhibitors often involves incorporating a phenyl sulfonamide moiety, which is known to bind to a specific polar side pocket present in the COX-2 enzyme but not in COX-1. nih.gov This structural feature is crucial for the selective inhibition of COX-2. nih.gov Synthetic strategies often involve the condensation of precursor molecules to form diarylheterocyclic systems, which are common structural motifs in many COX-2 inhibitors. google.commdpi.com

Compound ClassKey Structural FeatureTarget EnzymeSignificance
DiarylheterocyclesPhenyl sulfonamide moietyCOX-2Selective inhibition, reduced side effects
ImidazopyrazolopyridinesImidazopyrazolopyridine coreCOX-2Potent and selective inhibition
Thiazolylhydrazine-methyl sulfonyl derivativesThiazolylhydrazine-methyl sulfonyl moietyCOX-2Significant inhibitory potency

Design and Synthesis of Translocator Protein (TSPO) Targeting Ligands

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is implicated in various cellular processes, including neurosteroid synthesis and apoptosis. frontiersin.orgnih.gov It is a significant biomarker for neuroinflammation as its expression is markedly upregulated in activated microglia. frontiersin.orgnih.gov Derivatives of this compound have been investigated as precursors for the synthesis of novel TSPO ligands. The design of these ligands often involves creating molecules that can effectively bind to the cholesterol and drug-binding domains of TSPO. frontiersin.org For instance, pyrrolone structures, which can be synthesized from β-keto esters, have shown potential as TSPO ligands. The development of new TSPO ligands is an active area of research, with the goal of creating agents for imaging neuroinflammation and potentially for therapeutic intervention in neurological disorders. nih.govnih.gov

Investigation of Phenylisoserine (B1258129) Derivatives as Protease Inhibitors (e.g., SARS-CoV 3CL Protease)

Phenylisoserine and its derivatives represent a class of compounds with significant potential as protease inhibitors. The synthesis of these molecules can be achieved through various chemical routes, with some methods utilizing precursors that can be derived from this compound. researchgate.netgoogle.com One notable application of phenylisoserine derivatives is in the development of inhibitors for the SARS-CoV 3C-like (3CL) protease, a key enzyme in the life cycle of the virus. nih.govnih.gov Researchers have designed and synthesized phenylisoserine derivatives that exhibit inhibitory activity against this protease, with IC50 values in the micromolar range. nih.gov The structure-activity relationship studies of these derivatives have provided valuable insights for the design of more potent non-peptidyl inhibitors of the SARS-CoV 3CL protease. nih.gov

DerivativeTarget ProteaseIC50 ValueSignificance
Phenylisoserine Derivative (SK80)SARS-CoV 3CL R188I mutant protease43 μMPotential for developing anti-SARS-CoV drugs. nih.gov
Cinnamate and Phenylpropanoate DerivativesSARS-CoV 3CL protease65–85 μMDemonstrates the importance of the aromatic ring for inhibitory activity. nih.gov

Exploration of Anti-inflammatory and Analgesic Properties in Derived Compounds

Derivatives synthesized from this compound have been explored for their potential anti-inflammatory and analgesic properties. Phenylpropanoids, a class of compounds to which these derivatives belong, are known to possess a range of pharmacological activities. nih.gov For example, studies on pyrrole (B145914) derivatives have shown promising results. One such compound, 2-(3-Diethylcarbamoyl-2-methyl-5-phenyl-pyrrol-1-yl)-3-phenyl-propionic acid, demonstrated dose- and time-dependent analgesic effects in animal models. researchgate.net Similarly, a pivalate-based Michael product, synthesized from related starting materials, exhibited both anti-inflammatory and antinociceptive potentials, with inhibitory activity against COX-1, COX-2, and 5-LOX enzymes. mdpi.com These findings highlight the potential of this chemical scaffold in the development of new drugs for managing pain and inflammation. researchgate.netmdpi.com

Utility in the Synthesis of Agrochemicals and Specialty Chemicals

The versatile reactivity of this compound and its analogs makes them valuable intermediates in the synthesis of various agrochemicals and specialty chemicals. pharmaffiliates.com For instance, certain derivatives can be used to synthesize fungicides and other pesticides. The ester and ketone functionalities within the molecule allow for a wide range of chemical transformations, leading to the creation of complex molecules with desired biological or physical properties. In the realm of specialty chemicals, these compounds can serve as building blocks for the synthesis of fragrances and dyes. An example of a related compound used in agriculture is Trenbolone acetate, a synthetic anabolic steroid used to promote muscle growth in cattle, which contains a modified phenylpropanoate-like core structure. wikipedia.org

Advanced Materials Science Applications (e.g., liquid crystals, photoresponsive materials)

While the primary applications of this compound and its derivatives are in the fields of medicinal chemistry and agrochemicals, their structural features also suggest potential for use in advanced materials science. The rigid phenyl group combined with the flexible ester chain could be a basis for designing molecules with liquid crystalline properties. The ability to introduce various functional groups onto the phenyl ring or the propanoate backbone could allow for the tuning of mesophase behavior and other physical properties.

Furthermore, the introduction of photochromic moieties into the molecular structure could lead to the development of photoresponsive materials. These materials can change their properties, such as color or shape, upon exposure to light, making them suitable for applications in optical data storage, smart windows, and molecular switches. Although direct examples of this compound being used in these specific applications are not widely reported, the fundamental structure provides a promising platform for future research and development in this area.

Forensic Chemical Analysis: Precursor Identification in Illicit Synthesis Pathways

In the realm of forensic chemistry, the identification of precursor chemicals is a critical component in dismantling clandestine drug operations and understanding emerging trends in illicit substance manufacturing. While this compound is not currently listed as a controlled precursor substance, its structural similarity to known drug precursors warrants its consideration in forensic analysis.

A compound of significant forensic interest is the closely related Methyl alpha-phenylacetoacetate (MAPA), also known as methyl 3-oxo-2-phenylbutanoate. MAPA has been identified as a key precursor in the illicit synthesis of phenyl-2-propanone (P2P), which is a primary precursor for the production of amphetamine and methamphetamine. mdpi.comunimi.itnih.gov The United Nations Commission on Narcotic Drugs (CND) added MAPA to Table I of the 1988 Convention in March 2020, highlighting its global significance in illicit drug manufacturing. mdpi.com

Forensic laboratories employ various analytical techniques to identify such precursors in seized materials. Gas chromatography-mass spectrometry (GC-MS) is a principal method, though challenges exist. For instance, compounds like MAPA and its analogues can decompose into P2P during GC-MS analysis, which can complicate the identification of the original precursor used. nih.gov To circumvent this, derivatization techniques, such as methoxime derivatization, are employed to stabilize the precursor molecule and allow for its unambiguous identification. nih.gov

The table below illustrates the structural similarities between this compound and the controlled precursor MAPA, emphasizing the potential for similar analytical behavior and the importance of vigilant monitoring by forensic chemists.

Table 1: Comparison of this compound and a Known Illicit Drug Precursor This table is interactive. You can sort and filter the data.

Compound Name Structure CAS Number Forensic Significance
This compound C10H10O3 5894-79-1 Not currently a listed precursor, but structurally similar to known precursors.

Biochemical and Biotechnological Research Applications

Chemo-Enzymatic Routes for Chiral Compound Synthesis

Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, is a powerful strategy for the production of enantiomerically pure compounds, a crucial aspect in the pharmaceutical industry. nih.gov β-keto esters, such as this compound, are valuable starting materials in these synthetic routes due to the presence of multiple reactive sites that can be selectively targeted by enzymes. researchgate.net

While specific research on the chemo-enzymatic conversion of this compound is not extensively documented, the broader class of β-keto esters is widely used in biocatalysis. researchgate.net Enzymes such as reductases and lipases are commonly employed. For instance, the enantioselective reduction of the keto group in β-keto esters by reductases can yield chiral β-hydroxy esters, which are important building blocks for many pharmaceuticals. researchgate.net Similarly, lipases can be used for the kinetic resolution of racemic esters through enantioselective hydrolysis or transesterification, providing access to both enantiomers of the substrate and/or product. nih.govresearchgate.net

The potential application of these enzymatic methods to this compound is significant. The asymmetric reduction of its keto group would lead to the formation of chiral methyl 3-hydroxy-2-phenylpropanoate, a valuable synthon. The table below outlines potential chemo-enzymatic reactions for this compound based on established transformations of related β-keto esters.

Table 2: Potential Chemo-Enzymatic Reactions of this compound This table is interactive. You can sort and filter the data.

Reaction Type Enzyme Class Potential Chiral Product Significance of Product
Asymmetric Reduction Reductase Methyl (R)- or (S)-3-hydroxy-2-phenylpropanoate Chiral building block for pharmaceuticals.
Enantioselective Hydrolysis Lipase (R)- or (S)-Methyl 3-oxo-2-phenylpropanoate and the corresponding carboxylic acid Separation of enantiomers for chiral synthesis.

Investigation of Phenylpropanoid Derivatives for Nutraceutical Enhancement

Phenylpropanoids are a large class of plant secondary metabolites that have garnered considerable attention for their potential health benefits, including antioxidant properties. researchgate.net These natural compounds are biosynthesized from the amino acid phenylalanine and are present in a variety of foods, such as cereals, legumes, fruits, and vegetables. researchgate.net The investigation into enhancing the nutraceutical value of foods has often focused on increasing the content of these naturally occurring phenylpropanoids. researchgate.net

Synthetic phenylpropanoid derivatives, such as this compound, represent an under-explored area in nutraceutical research. The antioxidant capacity of phenylpropanoids is often attributed to the presence of hydroxyl groups on the aromatic ring, which can scavenge free radicals. researchgate.net While this compound itself lacks these hydroxyl groups, it serves as a versatile scaffold for the synthesis of a wide array of derivatives.

Research into the antioxidant activity of synthetic phenolic compounds and their esters has shown that structural modifications can significantly influence their efficacy. acs.orgmdpi.com For example, esterification of phenolic compounds can alter their solubility and bioavailability, potentially enhancing their antioxidant activity in different food matrices. mdpi.com The investigation of derivatives of this compound could therefore lead to the development of novel nutraceuticals with tailored properties.

Evaluation of Preservative Efficacy in Pharmaceutical Formulations

The preservation of pharmaceutical formulations from microbial contamination is essential for patient safety. Phenylpropanoids and their derivatives are known to possess antimicrobial properties, making them potential candidates for use as preservatives. nih.gov Similarly, β-keto esters have been investigated for their antibacterial activity. mdpi.comnih.gov

While there are no specific studies evaluating the preservative efficacy of this compound in pharmaceutical formulations, research on related compounds suggests potential applicability. The antimicrobial activity of these compounds is often attributed to their ability to disrupt bacterial cell membranes and interfere with cellular processes. nih.gov

A recent study designed and synthesized a series of β-keto ester analogues based on the structure of a bacterial quorum sensing molecule, demonstrating their potential as antibacterial agents. mdpi.com This approach of targeting bacterial communication is a promising strategy for the development of new antimicrobial agents. The structural backbone of this compound could be utilized for the synthesis of similar compounds with potential preservative efficacy. Further research is needed to evaluate the antimicrobial spectrum, efficacy, and safety of this compound and its derivatives for use in pharmaceutical formulations.

Future Directions and Emerging Research Avenues for Methyl 3 Oxo 2 Phenylpropanoate

Development of Novel Catalytic Systems for Highly Selective Transformations

The development of innovative catalytic systems is paramount for achieving highly selective transformations of methyl 3-oxo-2-phenylpropanoate. A primary focus is on asymmetric hydrogenation, a key process for producing chiral molecules with specific biological activities. Researchers are actively exploring novel catalysts to improve enantioselectivity in these reactions. For instance, iridium-based catalysts, particularly those containing P-stereogenic ligands, have shown considerable promise in the asymmetric hydrogenation of related imine compounds, achieving high enantiomeric excesses. uab.catorganic-chemistry.org The application of such catalysts to the derivatives of this compound could lead to the efficient synthesis of optically pure products.

Furthermore, the use of Brønsted acid cocatalysts in conjunction with metal catalysts, such as iridium, has been shown to significantly enhance both the reactivity and enantioselectivity in the hydrogenation of similar heterocyclic compounds. rsc.org This approach, which may involve a single anion-binding interaction between the substrate, cocatalyst, and ligand, presents a promising strategy for the selective transformation of this compound. rsc.org The development of these and other novel catalytic systems will be crucial for unlocking the full synthetic potential of this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical production. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous intermediates.

Automated synthesis platforms, which combine robotics and computational control, can accelerate the discovery and optimization of new reactions and synthetic routes involving this compound. These platforms can systematically vary reaction parameters such as temperature, pressure, and catalyst loading to rapidly identify optimal conditions. The data-rich environment of automated synthesis can be coupled with machine learning algorithms to predict reaction outcomes and guide future experiments, further accelerating the development of novel applications for this compound.

Exploration of Untapped Biological Activities and Therapeutic Potential

While this compound itself is primarily a synthetic intermediate, its derivatives hold significant, largely unexplored, therapeutic potential. Research into related compounds has revealed a wide range of biological activities, suggesting that derivatives of this compound could be valuable leads for drug discovery.

For example, derivatives of similar structures have been investigated for their anti-inflammatory properties, acting as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com Additionally, the core structure of this compound is related to compounds that have been explored for their neuroprotective effects and potential in treating neurodegenerative diseases. mdpi.com The synthesis of libraries of novel derivatives of this compound and their subsequent screening for various biological activities could uncover new therapeutic agents for a range of diseases.

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

The implementation of advanced spectroscopic and imaging techniques for the real-time monitoring of reactions involving this compound is crucial for gaining a deeper understanding of reaction mechanisms and optimizing process control. Techniques such as in-situ Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide continuous information about the concentration of reactants, intermediates, and products throughout the course of a reaction. nih.gov

This real-time data allows for precise control over reaction parameters, leading to improved yields, selectivity, and safety. For instance, monitoring the formation and consumption of key intermediates can help to identify reaction bottlenecks and prevent the accumulation of unstable species. Furthermore, advanced imaging techniques can provide spatial information about the reaction environment, which is particularly valuable for understanding heterogeneous catalytic systems and reactions in flow reactors.

Synergistic Approaches Combining Computational and Experimental Research

The synergy between computational and experimental research is a powerful engine for innovation in the study of this compound. Computational chemistry, particularly density functional theory (DFT), can be used to model reaction mechanisms, predict the stereochemical outcomes of asymmetric reactions, and design novel catalysts with enhanced performance. uab.catorganic-chemistry.org These theoretical predictions can then be validated and refined through targeted experimental studies.

This integrated approach can significantly reduce the time and resources required for the development of new synthetic methods and applications. For example, computational screening can be used to identify promising catalyst candidates from a large virtual library, which can then be synthesized and tested experimentally. Conversely, experimental observations can provide valuable data for refining computational models and improving their predictive accuracy. This iterative cycle of computational design and experimental validation is a key strategy for accelerating progress in the field.

Q & A

Q. What are the primary synthetic routes for Methyl 3-oxo-2-phenylpropanoate, and how can reaction conditions be optimized?

this compound is typically synthesized via β-keto ester formation. A common approach involves Claisen condensation between methyl phenylacetate and methyl acetate derivatives under basic conditions (e.g., NaOMe). Optimization requires careful control of stoichiometry, temperature (60–80°C), and reaction time to minimize side products like over-alkylated species. Post-synthesis purification via fractional distillation or column chromatography is critical, as residual starting materials can complicate characterization .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the β-keto ester moiety (e.g., a singlet at ~3.6 ppm for the methyl ester and a carbonyl signal at ~170 ppm in 13C NMR).
  • IR Spectroscopy : Detection of ester (C=O stretch at ~1720 cm⁻¹) and ketone (C=O at ~1680 cm⁻¹) groups.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 178.18 (C₁₀H₁₀O₃) for validation .
    Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How can researchers ensure purity and stability during storage?

Purity is assessed via HPLC (≥95% by LC/MS-UV) and melting point analysis. Stability is maintained by storing the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Regular NMR checks are advised to detect degradation .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallographic refinement tools like SHELXL?

Crystallographic data refinement with SHELXL requires high-quality single crystals. Challenges include resolving disorder in the phenyl ring or ester group. Strategies:

  • Apply restraints to bond lengths/angles based on similar structures (e.g., allyl 3-oxo-2-(2-phenylhydrazone)butanoate ).
  • Use the SQUEEZE algorithm in PLATON to model solvent-accessible voids if electron density is ambiguous.
  • Validate refinement with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis .

Q. What experimental approaches address contradictions in reactivity data during derivatization?

For example, unexpected regioselectivity in nucleophilic attacks on the β-keto group may arise from steric hindrance or electronic effects. Solutions:

  • Computational Modeling : DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactive sites.
  • Competitive Reaction Studies : Compare yields under varying conditions (e.g., polar vs. nonpolar solvents) to identify dominant pathways.
  • In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation .

Q. How can this compound be utilized as a precursor for bioactive molecules?

Its β-keto ester moiety enables diverse transformations:

  • Schiff Base Formation : Condensation with hydrazines yields hydrazone derivatives (e.g., antimicrobial agents).
  • Heterocyclic Synthesis : Cyclocondensation with thioureas forms thiazolidinones, which are explored for anticancer activity.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents for structure-activity relationship (SAR) studies .

Q. What safety protocols are critical when handling hazardous byproducts from its synthesis?

  • Toxic Byproducts : Residual diazo compounds (e.g., dimethyl (1-diazo-2-oxopropyl)phosphonate) require glove-box handling and quenching with aqueous FeSO₄.
  • Waste Management : Segregate halogenated solvents (e.g., CH₂Cl₂) and heavy-metal catalysts for certified disposal.
  • Personal Protective Equipment (PPE) : Use nitrile gloves, FFP3 masks, and fume hoods to prevent inhalation/contact .

Methodological Considerations

  • Data Reproducibility : Document solvent batch effects (e.g., peroxide levels in ethers) that may alter reaction outcomes.
  • High-Throughput Screening : Use robotic liquid handlers for parallel synthesis of derivatives to accelerate SAR studies.
  • Collaborative Tools : Share crystallographic data via CCDC or PubChem to facilitate cross-lab validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.